molecular formula C16H23NO3 B13916941 tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B13916941
M. Wt: 277.36 g/mol
InChI Key: UKHOLUWDOLSHFU-UHFFFAOYSA-N
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Description

Tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is a synthetic organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

    Esterification: The carboxylate group is introduced through esterification, where the carboxylic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate
  • Tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Uniqueness

Tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate is unique due to its specific substitution pattern on the isoquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

tert-butyl 6-methoxy-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3/c1-11-13-8-9-17(15(18)20-16(2,3)4)10-12(13)6-7-14(11)19-5/h6-7H,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKHOLUWDOLSHFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1CCN(C2)C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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